![molecular formula C26H36N2O4 B14851665 (((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan](/img/structure/B14851665.png)
(((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is notable for its ability to modulate cell signaling pathways and has been extensively studied for its biological effects on various cell types.
准备方法
Synthetic Routes and Reaction Conditions
Adpoc-Trp-OH is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the use of protecting groups to prevent undesired side reactions. For instance, the Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used to protect the amino group of the amino acids during the synthesis .
Industrial Production Methods
In industrial settings, the synthesis of Adpoc-Trp-OH can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The use of minimal-protection solid-phase peptide synthesis (MP-SPPS) has been explored to increase productivity and reduce the environmental impact of the synthesis process .
化学反应分析
Types of Reactions
Adpoc-Trp-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Adpoc-Trp-OH can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .
科学研究应用
Adpoc-Trp-OH has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its effects on cell signaling pathways and its potential role in modulating cellular functions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Used in the production of peptide-based materials and as a research tool in various industrial applications.
作用机制
Adpoc-Trp-OH exerts its effects by interacting with specific molecular targets and pathways within cells. The compound is known to modulate cell signaling pathways, which can influence various cellular processes such as proliferation, differentiation, and apoptosis. The exact molecular targets and pathways involved in these effects are still under investigation, but they are believed to include key signaling proteins and receptors.
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid that serves as a precursor to various bioactive compounds.
Indole-3-acetic acid: A plant hormone that plays a role in cell growth and development.
Indole-3-propionic acid: A microbial metabolite with antioxidant properties.
Uniqueness of Adpoc-Trp-OH
Adpoc-Trp-OH is unique in its structure and biological activity. Unlike natural tryptophan derivatives, Adpoc-Trp-OH is a synthetic compound designed to modulate specific cell signaling pathways. This makes it a valuable tool in scientific research and potential therapeutic applications .
属性
分子式 |
C26H36N2O4 |
|---|---|
分子量 |
440.6 g/mol |
IUPAC 名称 |
(2S)-2-[[4-(3-bicyclo[3.3.1]nonanyl)-2-methylbutan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H36N2O4/c1-26(2,11-10-19-13-17-6-5-7-18(12-17)14-19)32-25(31)28-23(24(29)30)15-20-16-27-22-9-4-3-8-21(20)22/h3-4,8-9,16-19,23,27H,5-7,10-15H2,1-2H3,(H,28,31)(H,29,30)/t17?,18?,19?,23-/m0/s1 |
InChI 键 |
AICFAXAINRRNTG-GAXRGCCTSA-N |
手性 SMILES |
CC(C)(CCC1CC2CCCC(C2)C1)OC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
规范 SMILES |
CC(C)(CCC1CC2CCCC(C2)C1)OC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


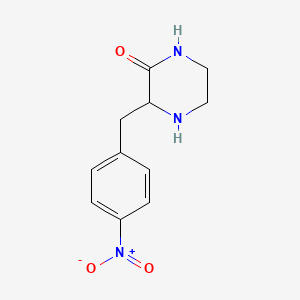



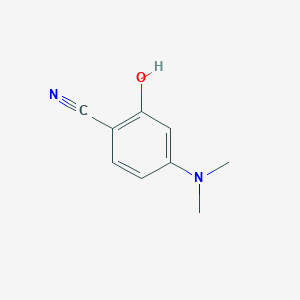

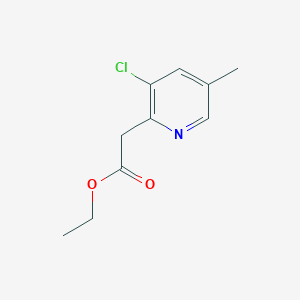
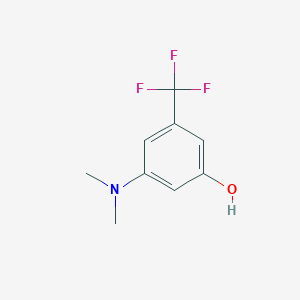

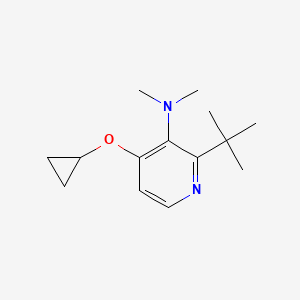

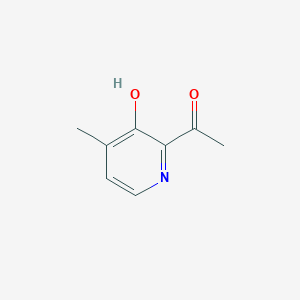
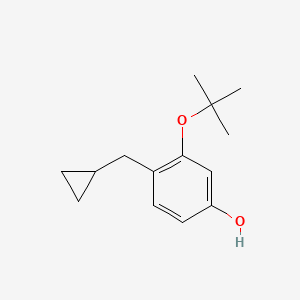
![1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851659.png)
